molecular formula C11H13BrClNO B1602331 N,N-Diethyl 4-bromo-2-chlorobenzamide CAS No. 682778-17-2

N,N-Diethyl 4-bromo-2-chlorobenzamide

Cat. No.: B1602331
CAS No.: 682778-17-2
M. Wt: 290.58 g/mol
InChI Key: IFMVHORCFRIXQD-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Benzamides in Modern Chemical Research

Halogenated benzamides are a class of organic compounds that have garnered significant attention in modern chemical research due to their diverse applications and unique chemical properties. The introduction of halogen atoms into the benzamide (B126) scaffold can profoundly influence the molecule's steric and electronic characteristics, leading to a wide array of biological activities and applications in materials science. These compounds are recognized as valuable building blocks in organic synthesis, often serving as intermediates for the creation of more complex molecules. The strategic placement of halogens can enhance the pharmacological potency of a molecule, a strategy frequently employed in drug discovery. googleapis.com Furthermore, the study of intermolecular interactions in halogenated benzamides, such as hydrogen and halogen bonding, provides deeper insights into molecular recognition and crystal engineering. chemtik.com

Significance of N,N-Diethyl 4-bromo-2-chlorobenzamide (B1343082) within Contemporary Chemical and Pharmaceutical Sciences

Within the broader class of halogenated benzamides, N,N-Diethyl 4-bromo-2-chlorobenzamide emerges as a compound of interest, primarily as an intermediate in the synthesis of pharmacologically active molecules. Its structure, featuring both bromine and chlorine atoms on the benzene (B151609) ring, makes it a versatile precursor for creating a variety of derivatives. The diethylamide group is a common feature in compounds designed for directed ortho-metalation (DoM), a powerful tool for the regioselective functionalization of aromatic rings. nih.gov The specific substitution pattern of this compound has been explored in the context of developing modulators for serotonin (B10506) receptors, highlighting its potential in the pharmaceutical sector.

Overview of Key Research Trajectories and Scholarly Contributions Pertaining to this compound

The primary research trajectory for this compound has been its utilization as a key intermediate in the synthesis of novel therapeutic agents. A significant contribution in this area is a patent application that details the use of this compound in the creation of serotonin receptor modulators. This line of research aims to address a range of medical conditions, including metabolic diseases like obesity and diabetes, as well as central nervous system disorders such as anxiety, depression, and schizophrenia. The synthesis of this compound is achieved through the reaction of 4-bromo-2-chlorobenzoic acid. This compound is then further modified to produce other chemical entities, such as N,N-diethyl-2-chloro-4-ethenylbenzamide.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueSource
Molecular Formula C11H13BrClNO
Molecular Weight 290.58 g/mol
CAS Number 682778-17-2
IUPAC Name 4-bromo-2-chloro-N,N-diethylbenzamide
SMILES CCN(C(=O)c1ccc(cc1Cl)Br)CC

Synthesis and Reactions

The synthesis of this compound is not extensively detailed in publicly available literature, but a general method can be inferred from related syntheses of N,N-diethylbenzamides. A common approach involves the acylation of diethylamine (B46881) with a corresponding benzoyl chloride. In the specific case of this compound, the synthesis would start from 4-bromo-2-chlorobenzoic acid. This acid can be converted to its more reactive acid chloride, which then reacts with diethylamine to form the final amide product.

This compound can serve as a precursor for further chemical modifications. For instance, it has been used to prepare N,N-diethyl-2-chloro-4-ethenylbenzamide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-chloro-N,N-diethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c1-3-14(4-2)11(15)9-6-5-8(12)7-10(9)13/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMVHORCFRIXQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583037
Record name 4-Bromo-2-chloro-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682778-17-2
Record name 4-Bromo-2-chloro-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N,N-Diethyl 4-bromo-2-chlorobenzamide (B1343082)

Traditional methods for synthesizing N,N-Diethyl 4-bromo-2-chlorobenzamide rely on well-documented reactions that provide reliable, albeit sometimes harsh, routes to the target molecule.

The most common and direct pathway to this compound is through the acylation of diethylamine (B46881) with 4-bromo-2-chlorobenzoyl chloride. This standard method involves two primary steps:

Formation of the Acid Chloride: The synthesis begins with the conversion of the parent carboxylic acid, 4-bromo-2-chlorobenzoic acid, into its more reactive acid chloride derivative. This is typically achieved by refluxing the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. google.comgoogle.com A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate this transformation. google.com The excess chlorinating agent is then removed, usually by distillation, to yield the crude 4-bromo-2-chlorobenzoyl chloride.

Amidation: The resulting 4-bromo-2-chlorobenzoyl chloride is then reacted with diethylamine to form the final amide product. This reaction is a nucleophilic acyl substitution where the nitrogen of diethylamine attacks the electrophilic carbonyl carbon of the acid chloride. The reaction is typically carried out in an inert solvent, and a base (such as pyridine (B92270) or an excess of diethylamine) is often added to neutralize the hydrochloric acid (HCl) byproduct that is formed. google.com A similar synthetic approach is used for related compounds, such as the reaction of 4-bromobenzoyl chloride with 2-nitroaniline (B44862) to produce 4-Bromo-N-(2-nitrophenyl)benzamide. researchgate.net

Beyond the acid chloride route, other general strategies for forming N,N-diethylbenzamides are applicable, most notably the Mitsunobu reaction. nih.govnih.govresearchgate.net This reaction allows for the direct coupling of a carboxylic acid with an amine, avoiding the need to first prepare the highly reactive acid chloride.

The Mitsunobu reaction involves the use of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govmdpi.com The reaction is believed to proceed through a non-classical mechanism involving an acyloxyphosphonium ion intermediate. nih.govnih.gov This methodology has been successfully applied to synthesize a variety of ortho-, meta-, and para-substituted N,N-diethylbenzamides from their corresponding benzoic acids and diethylamine. nih.govnih.govresearchgate.net The reaction is tolerant of both electron-donating and electron-withdrawing groups on the benzoic acid, making it a versatile tool. nih.gov

The N,N-diethylamide functional group is particularly valuable in synthetic chemistry as it is one of the most widely employed directing groups in directed ortho-metalation (DoM) reactions, which allow for the regiocontrolled functionalization of aromatic rings. nih.gov

Table 1: Synthesis of N,N-Diethylbenzamides using the Mitsunobu Reaction This table is adapted from research on a general Mitsunobu methodology and illustrates the reaction's applicability to various substituted benzoic acids. The specific synthesis of this compound via this method has not been explicitly detailed in the referenced literature.

EntryBenzoic Acid Substituent (R)ProductYield (%)
12-OCH₃N,N-Diethyl-2-methoxybenzamide64
23-OCH₃N,N-Diethyl-3-methoxybenzamide52
34-OCH₃N,N-Diethyl-4-methoxybenzamide67
44-NO₂N,N-Diethyl-4-nitrobenzamide45
Data sourced from a study on the application of the Mitsunobu reaction for N,N-diethylbenzamide synthesis. nih.gov

Optimizing the synthesis of this compound is crucial for maximizing yield and purity while minimizing reaction time and byproducts.

For the acid chloride pathway , optimization typically involves:

Temperature Control: The amidation reaction is often initiated at low temperatures (e.g., 0-5 °C) to control its exothermic nature before being allowed to proceed at room temperature or with gentle heating. google.comgoogle.com

Stoichiometry: Precise control of the molar ratios of the acid chloride, diethylamine, and the base is essential for driving the reaction to completion and simplifying purification.

Solvent Choice: Aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) are commonly used to dissolve the reactants without participating in the reaction. google.com

For the Mitsunobu reaction , researchers have investigated various parameters to identify optimal conditions. nih.gov Initial attempts often result in contamination from byproducts like the reduced azodicarboxylate and triphenylphosphine oxide. nih.govtcichemicals.com A key optimization was the introduction of an acid-base extraction (e.g., with 1 M sodium hydroxide) during the work-up, which effectively removes these impurities and allows for the isolation of the pure benzamide (B126) in good yield. nih.gov

In related amide syntheses, such as that of N,N-diethyl-m-toluamide (DEET), optimization studies have systematically varied the molar ratios of the carboxylic acid, coupling agent, and amine to achieve yields as high as 94-95%. sld.curesearchgate.net

Table 2: Example of Reaction Condition Optimization for a Related Amide (DEET) Synthesis This table illustrates a typical optimization process by varying reactant ratios to maximize product yield, a strategy directly applicable to the synthesis of this compound.

EntryMolar Ratio (m-Toluic Acid : CDI : Diethylamine)Yield (%)
11 : 1.2 : 1.592.11
21 : 1.2 : 2.094.03
31 : 1.2 : 2.593.56
41 : 1.2 : 3.092.89
Data adapted from a study on the synthesis of N,N-diethyl-m-toluamide (DEET) using 1,1'-carbonyldiimidazole (B1668759) (CDI) as a coupling agent. researchgate.net

Novel Synthetic Approaches and Derivatization Strategies for this compound

Current research focuses on developing more efficient, safer, and environmentally friendly methods for amide synthesis.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. uniroma1.itnih.gov For the synthesis of this compound, this involves:

Avoiding Hazardous Reagents: Replacing hazardous reagents like thionyl chloride with greener coupling agents is a primary goal. One-pot syntheses using agents like 1,1'-carbonyldiimidazole (CDI) are advantageous because the byproducts are water-soluble and easily removed, eliminating the need for purification via column chromatography. sld.curesearchgate.net

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a core tenet. Catalytic processes are inherently more atom-economical than stoichiometric ones.

Solvent Reduction: Research into solvent-free reactions or the use of greener solvents (like water or biodegradable solvents) is an active area. nih.govubc.ca For instance, a method for preparing 5-bromo-2-chlorobenzoyl chloride involves reacting the acid with thionyl chloride without any additional solvent. google.com

The use of catalysts can significantly improve the efficiency and environmental profile of amide synthesis. nih.gov Several catalytic systems could be applied to the formation of this compound:

Nucleophilic Catalysis: In syntheses using coupling agents like CDI, a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (4-DMAP) can be used to accelerate the reaction between the activated carboxylic acid intermediate and the amine. sld.curesearchgate.net

Transition Metal Catalysis: While more commonly used for cross-coupling reactions, certain metal catalysts can promote amide bond formation. Iron(II) phthalocyanine (B1677752) has been reported as a catalyst for Mitsunobu reactions. tcichemicals.com Other reagents like titanium tetrachloride (TiCl₄) have been used as effective coupling agents for synthesizing amides from carboxylic acids and amines in excellent yields. researchgate.net

Lewis Acid Catalysis: In Friedel-Crafts type reactions to create ketone precursors to related structures, Lewis acids like aluminum chloride are used catalytically. google.com While not a direct amidation, it highlights the role of catalysts in synthesizing precursors.

Chemical Reactivity and Derivatization Studies of this compound

The reactivity of this compound is characterized by the differential reactivity of its two halogen atoms and the directing influence of the amide group. This allows for selective modifications at various positions of the molecule, enabling the synthesis of a diverse array of derivatives.

Halogen Reactivity and Strategic Substitution Reactions on the Aromatic Ring

The presence of two different halogens on the aromatic ring, a bromine atom at the 4-position and a chlorine atom at the 2-position, is a key feature of this compound. This di-halogenated pattern allows for selective functionalization through transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond is generally less stable and more reactive than the carbon-chlorine bond in such reactions.

This difference in reactivity allows for regioselective substitutions, where the bromine atom at the C-4 position can be selectively replaced while leaving the chlorine atom at the C-2 position intact. This is particularly evident in palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. nih.govrsc.orgmdpi.com

Suzuki-Miyaura Coupling: In a typical Suzuki-Miyaura coupling, this compound can be reacted with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction is expected to proceed preferentially at the more reactive C-Br bond, yielding 4-aryl-2-chloro-N,N-diethylbenzamide derivatives. The choice of palladium catalyst and ligands can be crucial in ensuring high selectivity and yield. nih.govrsc.orgmdpi.com

Buchwald-Hartwig Amination: Similarly, the Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond at the C-4 position. wikipedia.orglibretexts.orgnih.gov By reacting this compound with a primary or secondary amine in the presence of a suitable palladium catalyst and a base, one can selectively synthesize 4-amino-2-chloro-N,N-diethylbenzamide derivatives. The choice of ligand is critical, with bulky, electron-rich phosphine ligands often being employed to facilitate the reaction. wikipedia.orglibretexts.org

The following table summarizes the expected regioselective cross-coupling reactions:

ReactionReagentsExpected Major ProductReference
Suzuki-Miyaura CouplingArB(OH)₂, Pd catalyst, BaseN,N-Diethyl 4-aryl-2-chlorobenzamide nih.govrsc.org
Buchwald-Hartwig AminationR¹R²NH, Pd catalyst, BaseN,N-Diethyl 4-(R¹R²-amino)-2-chlorobenzamide wikipedia.orglibretexts.org

Transformations and Modifications of the Amide Moiety

The N,N-diethylamide moiety of the title compound can undergo several transformations, primarily hydrolysis to the corresponding carboxylic acid or reduction to an amine.

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 4-bromo-2-chlorobenzoic acid and diethylamine. However, N,N-dialkylamides, particularly those with ortho substituents, can be resistant to hydrolysis. The steric hindrance provided by the ortho-chloro group in this compound may necessitate harsh reaction conditions, such as high temperatures and strong acid or base concentrations, to achieve efficient hydrolysis.

Reduction: The amide can be reduced to the corresponding amine, (4-bromo-2-chlorophenyl)-N,N-diethylmethanamine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. The reaction proceeds via a nucleophilic attack of the hydride on the amide carbonyl carbon, followed by the elimination of an oxygen-containing leaving group.

The expected products of these transformations are detailed in the table below:

TransformationTypical ReagentsExpected Product
HydrolysisH₃O⁺ or OH⁻, heat4-Bromo-2-chlorobenzoic acid
ReductionLiAlH₄, then H₂O(4-Bromo-2-chlorophenyl)-N,N-diethylmethanamine

Directed Aromatic Ring Functionalization and Analog Synthesis

The N,N-diethylamide group is a powerful directing group in directed ortho-metalation (DoM) reactions. wikipedia.orgbaranlab.orgorganic-chemistry.org This methodology allows for the regioselective deprotonation of the aromatic ring at the position ortho to the amide group, followed by quenching with an electrophile to introduce a new substituent.

In the case of this compound, the N,N-diethylamide group would direct lithiation to the C-3 position. However, a competing reaction, halogen-metal exchange, can also occur. With aryl bromides, bromine-lithium exchange is often faster than directed ortho-metalation. uwindsor.ca Therefore, treatment of this compound with a strong organolithium base, such as n-butyllithium, could potentially lead to a mixture of products arising from both DoM at C-3 and bromine-lithium exchange at C-4. The reaction conditions, including the choice of base and temperature, would be critical in controlling the selectivity of this functionalization.

Assuming successful directed ortho-metalation at the C-3 position, a variety of electrophiles can be used to introduce new functional groups, leading to a wide range of analogs. Some potential transformations are outlined below:

ElectrophileFunctional Group Introduced at C-3Resulting Analog StructureReference
D₂O-D (Deuterium)N,N-Diethyl 4-bromo-2-chloro-3-deuterobenzamide wikipedia.orgbaranlab.org
I₂-I (Iodo)N,N-Diethyl 4-bromo-2-chloro-3-iodobenzamide wikipedia.orgbaranlab.org
(CH₃)₂SO₄-CH₃ (Methyl)N,N-Diethyl 4-bromo-2-chloro-3-methylbenzamide wikipedia.orgbaranlab.org
DMF (N,N-Dimethylformamide)-CHO (Formyl)N,N-Diethyl 4-bromo-2-chloro-3-formylbenzamide wikipedia.orgbaranlab.org

Structural Characterization and Spectroscopic Analysis in Research

Advanced Spectroscopic Techniques for Structural Elucidation of N,N-Diethyl 4-bromo-2-chlorobenzamide (B1343082) and its Analogues

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. In the context of N,N-Diethyl 4-bromo-2-chlorobenzamide and its derivatives, ¹H and ¹³C NMR provide critical data for structural confirmation.

For instance, in the ¹H NMR spectrum of N,N-Diethyl-2-methyl-benzamide, the protons of the diethylamino group exhibit distinct signals due to their chemical environment, often appearing as broadened or multiple signals at room temperature because of restricted rotation around the amide C-N bond. rsc.org The aromatic protons typically appear as a multiplet in the downfield region, with their specific chemical shifts and coupling patterns influenced by the substituents on the benzene (B151609) ring. rsc.org The methyl group on the ring would show a characteristic singlet. rsc.org

Similarly, ¹³C NMR spectroscopy provides information on all carbon atoms in the molecule. The carbonyl carbon of the amide group is readily identifiable by its characteristic downfield chemical shift. rsc.org The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing or donating effects of the substituents. rsc.orgucl.ac.uk For example, the carbon atom bonded to the bromine in N,N-Dibutyl-o-bromobenzamide shows a specific resonance. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for N,N-Disubstituted Benzamide (B126) Analogues

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
N,N-Diethyl-2-methyl-benzamideCDCl₃7.28-7.14 (m, 4H, Ar-H), 3.75-3.35 (br m, 2H, NCH₂), 3.12 (q, 2H, NCH₂), 2.28 (s, 3H, Ar-CH₃), 1.26 (t, 3H, CH₃), 1.02 (t, 3H, CH₃) rsc.org170.72 (C=O), 137.05, 133.70, 130.16, 128.39, 125.64, 125.30 (Ar-C), 42.47, 38.55 (NCH₂), 18.66 (Ar-CH₃), 13.87, 12.76 (CH₃) rsc.org
N,N-Dibutyl-o-bromobenzamideCDCl₃7.58 (d, 1H), 7.38-7.35 (m, 1H), 7.27-7.23 (m, 2H), 3.82-3.07 (m, 4H, NCH₂), 1.73-1.40 (m, 8H, CH₂), 1.17-0.79 (m, 6H, CH₃) rsc.org168.85 (C=O), 138.90, 132.71, 129.89, 127.86, 127.46, 119.27 (Ar-C), 48.10, 44.34 (NCH₂), 30.51, 29.27, 20.42, 19.80 (CH₂), 13.95, 13.59 (CH₃) rsc.org
N,N-Dihexyl-p-chlorobenzamideCDCl₃7.37-7.27 (m, 4H, Ar-H), 3.46 (s, 2H, NCH₂), 3.16 (s, 2H, NCH₂), 1.63-0.84 (m, 22H, CH₂ and CH₃) rsc.org170.54 (C=O), 135.78, 135.06, 128.63, 128.03 (Ar-C), 49.10, 44.92 (NCH₂), 31.61, 31.29, 28.67, 27.49, 26.75, 26.22, 22.56 (CH₂), 13.98 (CH₃) rsc.org

Note: The data presented is for illustrative analogues. Specific shifts for this compound would require experimental determination.

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio of the resulting fragments. For this compound, the mass spectrum would confirm its molecular weight. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion peak, aiding in its identification. libretexts.org

The fragmentation pattern in mass spectrometry offers valuable structural clues. libretexts.org For N,N-disubstituted benzamides, common fragmentation pathways include alpha-cleavage adjacent to the nitrogen atom and cleavage of the amide bond. libretexts.orgnih.gov For example, in the mass spectrum of N,N-Dibutyl-o-bromobenzamide, prominent fragments corresponding to the loss of butyl groups and the formation of the benzoyl cation are observed. rsc.org The fragmentation of the molecular ion of 4-bromo-N,N-diethylbenzamide would likely involve the loss of an ethyl radical to form a stable acylium ion.

Table 2: Illustrative Mass Spectrometry Fragmentation Data for Benzamide Analogues

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Postulated Neutral Losses
N,N-Dibutyl-o-bromobenzamide310/312 [M]⁺ rsc.org183/185 [M - C₄H₉ - C₄H₈]⁺, representing the bromobenzoyl cation. rsc.org
2-oxo-PCE (an analogue with a cyclohexanone (B45756) ring)218 [M+H]⁺ nih.gov200 [M+H - H₂O]⁺ nih.gov
DCK (a ketamine analogue)204 [M+H]⁺ nih.gov186 [M+H - H₂O]⁺ nih.gov

This table provides examples of fragmentation patterns for related structures. The specific fragmentation of this compound would need to be determined experimentally.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In this compound, the most characteristic absorption band in the IR spectrum would be the strong C=O stretching vibration of the amide group, typically appearing in the region of 1630-1680 cm⁻¹. Other significant absorptions would include C-N stretching, aromatic C-H stretching, and vibrations associated with the C-Br and C-Cl bonds. The exact position of the C=O stretch can be influenced by the electronic effects of the substituents on the aromatic ring and by intermolecular interactions in the solid state. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region, arising from π → π* transitions of the benzene ring and n → π* transitions associated with the carbonyl group. science-softcon.de The position and intensity of these absorptions are sensitive to the substitution pattern on the aromatic ring. science-softcon.de

Table 3: Typical Infrared Absorption Frequencies for Functional Groups in Benzamides

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
C=O (Amide)Stretch1630 - 1680
C-N (Amide)Stretch1250 - 1350
C-H (Aromatic)Stretch3000 - 3100
C-H (Aliphatic)Stretch2850 - 3000
C-ClStretch600 - 800
C-BrStretch500 - 600

Note: These are general ranges and the exact peak positions for this compound would be determined experimentally.

Crystallographic Analysis for Three-Dimensional Structure Determination of this compound and Related Compounds

Single crystal X-ray diffraction is the definitive method for elucidating the molecular structure of crystalline solids. libretexts.org For a compound like this compound, a successful crystallographic analysis would provide precise coordinates for each atom, allowing for the accurate measurement of all bond lengths and angles. For instance, in the crystal structure of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide, the dihedral angle between the two benzene rings was determined to be 74.83 (5)°. researchgate.net Such studies on related benzamides reveal how the steric and electronic properties of the substituents influence the conformation of the molecule, particularly the torsion angle between the aromatic ring and the amide group. nih.gov

In-Depth Analysis of this compound Reveals Complex Conformational Questions

A comprehensive review of available scientific literature indicates a notable absence of specific research focused on the detailed conformational analysis and stereochemical considerations of the chemical compound this compound. While the broader class of N,N-dialkylbenzamides has been the subject of structural studies, specific experimental or computational data for this di-halogenated derivative, such as bond angles, dihedral angles, and rotational energy barriers, are not present in published materials.

The study of conformational isomers, or conformers, which arise from rotation around single bonds, is crucial for understanding a molecule's physical, chemical, and biological properties. For this compound, several key areas of conformational interest exist, primarily concerning the rotation around the carbonyl-nitrogen (C-N) bond and the bonds connecting the diethylamino group to the nitrogen atom.

In related N,N-diethylbenzamides, research has established the existence of a significant energy barrier to rotation around the C-N amide bond. rsc.org This restricted rotation is a well-documented characteristic of the amide functional group due to the partial double bond character arising from resonance between the nitrogen lone pair and the carbonyl group. This typically results in distinct NMR signals for the two N-ethyl groups at room temperature, which coalesce at higher temperatures as the rate of rotation increases. The specific energy barrier for this rotation in this compound, however, has not been experimentally determined or computationally modeled in the available literature.

Furthermore, the stereochemical landscape of this molecule is influenced by the substitution pattern on the benzene ring. The presence of a chlorine atom at the ortho position and a bromine atom at the para position introduces steric and electronic effects that would modulate the conformational preferences of the entire molecule. The steric hindrance imposed by the ortho-chloro substituent could influence the orientation of the amide group relative to the aromatic ring. Studies on other ortho-substituted benzamides suggest that such substituents can significantly impact the rotational barriers and the preferred conformations.

While detailed crystallographic or spectroscopic analyses providing precise bond lengths and angles for this compound are not available, general principles of stereochemistry can be applied. The molecule itself is achiral. However, the spatial arrangement of the diethylamino group relative to the substituted phenyl ring gives rise to different conformers. The orientation of the two ethyl groups can be described as syn or anti with respect to the carbonyl oxygen, leading to potential isomeric forms.

The absence of specific research into the conformational analysis of this compound highlights a gap in the scientific understanding of this particular molecule. Such studies, likely employing techniques such as variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like Density Functional Theory (DFT), would be necessary to elucidate the precise rotational energy barriers, identify the most stable conformers, and provide detailed geometric data.

Without such dedicated studies, any discussion of the specific conformational and stereochemical properties of this compound remains speculative and based on analogies to similar, but not identical, molecular structures.

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into electron distribution, molecular stability, and chemical reactivity, which are crucial for predicting the behavior of a compound like N,N-Diethyl 4-bromo-2-chlorobenzamide (B1343082).

Density Functional Theory (DFT) has become a prominent computational tool for investigating the electronic structure of molecules due to its accuracy and efficiency. nih.gov DFT studies on benzamide (B126) derivatives typically involve geometry optimization to find the most stable three-dimensional conformation and subsequent calculation of various electronic properties. researchgate.net For N,N-Diethyl 4-bromo-2-chlorobenzamide, DFT calculations, often using a basis set like B3LYP/6-31G(d,p), would elucidate the impact of the halogen substituents on the molecule's geometry and electronic landscape. nih.gov

The presence of electron-withdrawing bromine and chlorine atoms on the phenyl ring is expected to significantly influence the electron density distribution. DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the electrophilic and nucleophilic regions of the molecule. nih.govrsc.org In this compound, the MEP map would likely show a region of high electron density (negative potential, typically colored red) around the carbonyl oxygen, making it a primary site for electrophilic attack. Conversely, regions of lower electron density (positive potential, blue) would be associated with the hydrogen atoms of the ethyl groups and the aromatic ring.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.org The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. nih.gov The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comirjweb.com A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.com

For this compound, FMO analysis would reveal the distribution of these key orbitals. The HOMO is likely to be distributed over the phenyl ring and the nitrogen atom, while the LUMO would be concentrated on the carbonyl group and the aromatic ring, influenced by the electron-withdrawing substituents. From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to profile the molecule's reactivity. irjweb.com

Table 1: Key Chemical Reactivity Indices Derived from FMO Analysis

Reactivity Index Formula Description
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicates the molecule's excitability and kinetic stability. A smaller gap suggests higher reactivity. wuxiapptec.com
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures the resistance to change in electron distribution. Hard molecules have a large energy gap. nih.gov
Chemical Softness (S) 1 / (2η)The reciprocal of hardness. Soft molecules are more polarizable and reactive. irjweb.com
Electronegativity (χ) -(EHOMO + ELUMO) / 2Represents the ability of the molecule to attract electrons. irjweb.com
Electrophilicity Index (ω) χ² / (2η)Quantifies the energy lowering of a molecule when it accepts electrons, indicating its electrophilic nature. irjweb.com

This table describes the common reactivity indices calculated from HOMO and LUMO energies obtained through methods like DFT.

DFT calculations on related benzimidazole (B57391) derivatives have shown how different substituents modulate the HOMO-LUMO gap and, consequently, the biological activity. nih.gov Similar computational analysis on this compound would provide quantitative measures of its reactivity profile.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interaction Analysis

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. tandfonline.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational flexibility and intermolecular interactions. wustl.edu

For this compound, MD simulations would be particularly useful for exploring its conformational landscape. Key degrees of freedom include the rotation around the C(aryl)-C(carbonyl) bond and the C(carbonyl)-N bond, as well as the flexibility of the two ethyl groups. Theoretical and experimental studies on related substituted benzamides have shown that the conformational equilibrium can be complex, with the molecule existing as an interconverting mixture of conformers. nih.govoup.com The presence of a substituent at the ortho-position (the chlorine atom in this case) can create significant steric hindrance, influencing the preferred torsional angle between the phenyl ring and the amide plane. nih.gov

MD simulations in an explicit solvent (like water or DMSO) would allow for the analysis of solute-solvent interactions, such as the formation of hydrogen bonds between the carbonyl oxygen and solvent molecules. If the compound is studied for a biological application, MD simulations can be used to model its interaction with a target protein. nih.gov These simulations can assess the stability of the ligand-protein complex, identify key interacting amino acid residues, and calculate binding free energies, providing a dynamic understanding that complements static docking studies. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies aimed at correlating a molecule's chemical structure with its biological activity. archivepp.comnih.gov These approaches are essential in drug discovery for optimizing lead compounds and designing new analogues with enhanced potency. unair.ac.id

SAR and QSAR studies can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based approaches are employed when the three-dimensional structure of the biological target is unknown. These methods analyze a set of molecules with known activities to build a predictive model. For benzamide analogues, a QSAR model would be a mathematical equation that relates the biological activity (e.g., inhibitory concentration, IC₅₀) to calculated molecular descriptors. jppres.com These descriptors can encode various physicochemical properties, such as hydrophobicity (LogP), electronic properties (e.g., atomic charges), and steric properties (e.g., molar refractivity). unair.ac.id Successful QSAR models for various benzamide derivatives have been developed to predict activities ranging from anticancer to antidiabetic. jppres.comnih.govnih.gov

Structure-based approaches are used when the 3D structure of the target protein is available. The primary technique is molecular docking, which predicts the preferred binding mode and affinity of a ligand within the active site of a receptor. nih.gov For this compound, this would involve computationally placing the molecule into the binding pocket of a target enzyme and scoring the interaction. Docking studies on similar benzamide derivatives have revealed crucial hydrogen bond interactions, often involving the amide group, and hydrophobic interactions with the phenyl ring. nih.gov

Pharmacophore modeling is a powerful ligand-based technique that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. youtube.com A pharmacophore model does not represent a real molecule but rather an abstract map of key interaction points. nih.gov

A pharmacophore model for a series of active benzamide analogues would be generated by aligning the molecules and identifying common chemical features. jst.go.jp These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (AR). nih.govnih.gov For this compound, the carbonyl oxygen would be a strong HBA, the substituted phenyl ring would constitute an AR and H feature, and the diethyl groups would add further hydrophobic character.

Once validated, this pharmacophore model can be used as a 3D query to screen large chemical databases for novel compounds that match the required features, potentially leading to the discovery of new active molecules. nih.govjst.go.jp

Table 2: Common Pharmacophore Features Identified in Benzamide Derivatives

Pharmacophore Feature Corresponding Chemical Moiety Potential Role in Binding
Aromatic Ring (AR) Substituted Phenyl Ringπ-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp). nih.gov
Hydrogen Bond Acceptor (HBA) Carbonyl OxygenForms hydrogen bonds with donor groups (e.g., -NH, -OH) in the receptor active site. nih.gov
Hydrophobic Group (H) Phenyl Ring, Diethyl GroupsOccupies hydrophobic pockets within the binding site, contributing to binding affinity. nih.gov
Hydrogen Bond Donor (HBD) Amide N-H (in primary/secondary amides)Can donate a hydrogen bond. This feature is absent in N,N-disubstituted amides like the title compound. nih.gov

This table summarizes typical pharmacophoric features derived from computational studies on various biologically active benzamide analogues. nih.govnih.govnih.gov

Molecular Docking and Binding Affinity Predictions for Potential Biological Targets

Computational studies, particularly molecular docking and binding affinity predictions, are pivotal in modern drug discovery for elucidating the interactions between a ligand and its macromolecular target at an atomic level. These in silico methods provide valuable insights into the binding modes, affinities, and specificities of a compound, thereby guiding the rational design and optimization of new therapeutic agents.

For the compound This compound , research has pointed towards its potential interaction with specific biological targets. Patent literature indicates that the compound has been investigated for its binding affinity against a family of serotonin (B10506) receptors. google.comgoogleapis.com Specifically, binding assays were reportedly conducted to determine the inhibition constants (Ki values) of This compound for the human recombinant 5-HT2A, 5-HT, and 5-HTC receptors. googleapis.com

These receptors are members of the G-protein coupled receptor (GPCR) superfamily and are implicated in a wide array of physiological and pathological processes, making them significant targets for therapeutic intervention.

Despite the mention of these binding affinity assays in the patent literature, the specific Ki values and detailed findings from these studies are not publicly available in the reviewed scientific literature. google.comgoogleapis.com Consequently, a quantitative data table detailing the binding affinities cannot be provided at this time.

Furthermore, no specific molecular docking studies for This compound detailing its binding mode, interaction with key amino acid residues, and predicted binding energies with these or any other biological targets have been found in the public domain. Such studies would be invaluable for understanding the structural basis of the compound's activity and for guiding further derivatization to enhance potency and selectivity.

While direct computational data for This compound is not currently available, the identification of serotonin receptors as potential biological targets provides a clear direction for future in silico research. google.comgoogleapis.com Future computational investigations would likely involve:

Homology Modeling: To generate a three-dimensional model of the target receptors if crystal structures are unavailable.

Molecular Docking Simulations: To predict the most favorable binding pose of This compound within the binding sites of the 5-HT2A, 5-HT, and 5-HTC receptors.

Binding Free Energy Calculations: To estimate the binding affinity of the compound for its targets, which could then be correlated with experimental Ki values.

Such studies would be instrumental in elucidating the molecular determinants of interaction and in the continued exploration of the therapeutic potential of this and related benzamide derivatives.

Table of Potential Biological Targets

Compound NamePotential Biological Target(s) IdentifiedSource
This compound5-HT2A, 5-HT, and 5-HTC Receptors google.com, googleapis.com

Biological and Pharmacological Research Perspectives

Mechanistic Studies of Biological Actions of N,N-Diethyl 4-bromo-2-chlorobenzamide (B1343082) Analogues

Understanding the precise molecular interactions of a compound is fundamental to its development. For analogues of N,N-Diethyl 4-bromo-2-chlorobenzamide, research has focused on identifying specific protein targets and the signaling pathways they modulate.

Analogues of this compound, particularly substituted and halogenated benzamides, have been shown to interact with several key biological targets. This suggests that this compound could be investigated for similar activities.

Dopamine (B1211576) Receptors: Substituted benzamides are well-known for their interaction with dopamine receptors. drugbank.com Specific research has demonstrated that substituents on the benzamide (B126) ring can mediate interactions with the D4 dopamine receptor. nih.gov Halogenated benzamide derivatives have been synthesized and evaluated for their affinity to D2-like dopamine receptors, with some iodinated compounds showing high affinity. nih.gov This indicates a potential avenue for developing this compound analogues as selective neurological probes.

Enzyme Inhibition: Benzamide derivatives have been identified as potent inhibitors of various enzymes.

Monoamine Oxidase-B (MAO-B): Halo-substituted analogues of N-(2-aminoethyl)benzamide have been identified as potent, mechanism-based reversible inhibitors of MAO-B. nih.gov

Phospholipase D (PLD): Halogenated benzamides have been developed as isoform-selective inhibitors of Phospholipase D2 (PLD2), an enzyme implicated in cancer cell signaling. nih.gov Inhibition of PLD can lead to increased cancer cell apoptosis and reduced metastasis. nih.gov

Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE): Novel benzenesulfonamides that incorporate a benzamide moiety have demonstrated significant inhibitory potential against human carbonic anhydrase isoforms (hCA I and hCA II) and acetylcholinesterase (AChE) at nanomolar concentrations. nih.gov

Hedgehog (Hh) Signaling Pathway: Certain novel benzamide derivatives have been tested for their ability to inhibit the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and can be dysregulated in some cancers. mdpi.com Structure-activity relationship (SAR) studies showed that compounds with substituents on the benzene (B151609) ring generally had better inhibitory activity. mdpi.com

The table below summarizes the inhibitory activities of some benzamide analogues against key enzyme targets.

Compound SeriesTarget EnzymeKey Findings
N-(2-aminoethyl)benzamide AnaloguesMonoamine Oxidase-B (MAO-B)Halo- and nitro-substituted analogues act as competitive, time-dependent reversible inhibitors. nih.gov
Halogenated N-(...)-benzamidesPhospholipase D2 (PLD2)A potent and selective PLD2 inhibitor (IC50 = 20 nM) was discovered through a matrix library strategy. nih.gov
Benzenesulfonamide-Benzamide HybridsCarbonic Anhydrase (hCA I, hCA II)Compounds showed potent inhibition with Ki values in the low nanomolar range (4.07–37.16 nM). nih.gov
Benzenesulfonamide-Benzamide HybridsAcetylcholinesterase (AChE)Compounds exhibited Ki values ranging from 8.91 to 34.02 nM. nih.gov

This table is interactive. You can sort and filter the data to explore the research findings.

To evaluate the biological activity of this compound analogues, a variety of sophisticated in vitro models and cell-based assays are employed.

Receptor Binding Assays: To determine the affinity of halogenated benzamides for neurotransmitter receptors like the D2 dopamine receptor, radioligand assays are commonly used. nih.gov These assays utilize cell lines engineered to express the target receptor, allowing for the calculation of binding affinity (Kᵢ values). nih.gov

Enzyme Inhibition Assays: The inhibitory potency against enzymes such as CAs and AChE is determined through in vitro enzyme assays that measure the residual enzyme activity after exposure to the compound. nih.gov For PLD inhibitors, assays can measure the conversion of phosphatidylcholine to phosphatidic acid. nih.gov

Signaling Pathway Reporter Assays: To screen for inhibitors of specific signaling pathways, reporter gene assays are highly effective. For example, a Gli-Luc double luciferase detection system in NIH3T3 cells has been used to quantify the inhibitory activity of compounds on the Hedgehog signaling pathway. mdpi.com

Cell Proliferation and Apoptosis Assays: When investigating potential anticancer agents, researchers use various tumor cell lines to assess the compound's effect on cell proliferation and its ability to induce apoptosis (programmed cell death). nih.gov

Metabolic Stability Assays: The stability of a compound is often tested using liver microsomes from different species (e.g., rat, human) to predict its metabolic fate in vivo. nih.govnih.gov

The table below outlines common in vitro models used in the study of benzamide analogues.

Assay TypeModel SystemMeasured Outcome
Radioligand BindingCell lines expressing target receptorsBinding Affinity (Ki) nih.gov
Enzyme InhibitionPurified enzymes (e.g., hCA, AChE)Inhibitory Potency (IC50, Ki) nih.gov
Luciferase Reporter AssayNIH3T3 cells with Gli-Luc reporterInhibition of Hh signaling pathway mdpi.com
Antitumor ScreeningCancer cell linesCell proliferation, apoptosis nih.gov
Antimicrobial AssayBacterial strains (e.g., E. coli)Minimum Inhibitory Concentration (MIC) nanobioletters.com

This table is interactive. You can sort and filter the data to explore the different assay types.

Development of this compound as a Research Probe or Lead Compound

Given the diverse biological activities of its analogues, this compound represents a promising starting point for the development of chemical probes or therapeutic lead compounds. This development hinges on optimizing its properties through medicinal chemistry strategies.

A significant hurdle in drug development is achieving adequate bioavailability. nih.gov Prodrug strategies, which involve chemically modifying a drug to improve its pharmacokinetic properties, are a widely used solution. nih.govnih.gov A prodrug is an inactive or poorly active compound that is converted into the active parent drug in vivo. nih.gov

For a compound like this compound, several prodrug approaches could be explored:

Carrier-Linked Prodrugs: This is a common strategy where the active drug is linked to a carrier molecule, often through a bond that is easily cleaved by enzymes in the body. nih.gov

Ester and Amide Prodrugs: These are frequently used to improve water solubility and permeability. Amide prodrugs, in particular, have shown good resistance to rapid hydrolysis in plasma. nih.gov

Phosphate (B84403) Prodrugs: Attaching a phosphate group is a well-established method to significantly increase aqueous solubility. acs.org These prodrugs are often activated by phosphatase enzymes. acs.org

Stimuli-Responsive Prodrugs: For applications like cancer therapy, prodrugs can be designed to become active only within the specific tumor microenvironment. frontiersin.org This can be triggered by conditions such as lower pH or the presence of specific enzymes like β-glucuronidase, which is highly expressed in many tumors. frontiersin.org

Polymer Prodrugs: Conjugating a drug to a water-soluble polymer is another advanced strategy that can alter its administration route, for instance, from intravenous to subcutaneous, and potentially reduce local toxicity. acs.org

Research on a novel N,N-diethylbenzamide analogue has already demonstrated the successful achievement of oral bioavailability, highlighting the feasibility of developing such compounds for systemic administration. nih.gov

The development of more potent and selective compounds from a lead structure like this compound relies on iterative cycles of design, synthesis, and testing. This process is informed by the structure-activity relationship (SAR), which describes how changes in a molecule's structure affect its biological activity.

Synthesis of Analogues: Researchers use various synthetic routes to create libraries of related compounds. A non-classical Mitsunobu reaction has been reported as an efficient method for preparing N,N-diethylbenzamides from benzoic acids. nih.gov Other established methods include the dehydration of benzhydryl alcohols and Suzuki coupling reactions. nih.gov

Structure-Activity Relationship (SAR) Studies: By synthesizing analogues with different substituents, researchers can systematically probe how molecular changes affect target engagement.

For instance, in a series of benzamide inhibitors of the Hh pathway, it was found that brominated compounds were more active than chlorinated or fluorinated ones, and para-substituted halogen compounds were slightly more active than meta-substituted ones. mdpi.com

Similarly, studies on D4 dopamine receptor ligands revealed that polar substituents at the meta (5-) or para (4-) position of the benzamide ring were critical for enhanced binding affinity. nih.gov

Bioisosterism: This strategy involves replacing a functional group in the molecule with another group that has similar physical or chemical properties (a bioisostere) to improve activity or pharmacokinetic properties. This approach has been used to design novel benzamides with pesticidal activity. nih.gov

The table below presents SAR data for a series of benzamide analogues targeting the Hedgehog pathway, demonstrating the impact of substitution on inhibitory activity.

CompoundBenzamide Ring SubstitutionIC50 (µM) for Hh Pathway Inhibition
5a(unsubstituted)28.52
5b4-Methyl12.47
5c4-Fluoro3.94
5d4-Chloro2.53
5e4-Bromo1.95
5f3-Chloro3.28

Source: Adapted from research on novel benzamide derivatives. mdpi.com This table is interactive. You can sort and filter the data to analyze the structure-activity relationships.

Through these systematic approaches, a lead compound like this compound can be optimized to yield novel analogues with enhanced activity, selectivity, and drug-like properties.

Applications in Materials Science and Other Scientific Disciplines

Exploration of N,N-Diethyl 4-bromo-2-chlorobenzamide (B1343082) in Functional Materials Development

While specific research into N,N-Diethyl 4-bromo-2-chlorobenzamide for functional materials is an emerging area, the characteristics of its chemical class suggest significant potential. Halogenated compounds are integral to the development of innovative materials. The introduction of halogen atoms can modulate the physicochemical properties of molecules, a strategy that is increasingly being explored in polymer science. researchgate.net

One of the most established applications for brominated compounds is in the development of flame retardants. nih.gov Many of these substances are known to be persistent and bioaccumulative. nih.gov The investigation of brominated flame retardants (BFRs) is ongoing, with studies focusing on their environmental presence and the development of new BFRs with potentially lower toxicity. researchgate.netresearchgate.net Given its bromo-substituted structure, this compound could theoretically be investigated for flame-retardant properties, although specific studies are not yet prevalent in the literature. The high levels of BFRs found in materials like acrylonitrile (B1666552) butadiene styrene (B11656) (ABS) plastics highlight their importance in this sector. nih.gov

Role in Advanced Analytical Chemistry Research

The analysis of halogenated organic compounds is a critical aspect of environmental monitoring, chemical synthesis, and quality control. This compound, as a member of this class, is subject to various analytical methodologies for its detection and purification.

The detection and quantification of halogenated compounds like this compound rely on established analytical procedures. While methods developed explicitly for this single compound are not widely documented, general methods for halogenated aromatics are applicable. nih.gov Gas chromatography (GC) coupled with mass spectrometry (MS) is a cornerstone technique for the analysis of halogenated flame retardants and other halogenated compounds. nih.gov For complex biological samples, these methods often require extensive sample preparation, including extraction and cleanup, to remove interfering substances like lipids. dphen1.com

Key aspects of analytical method development for such compounds include optimizing extraction efficiency and ensuring selectivity. Techniques like Accelerated Solvent Extraction (ASE) have shown better performance than traditional Soxhlet extraction for some halogenated compounds. nih.gov For detection, electron capture negative ionization (ECNI) is a common mode in mass spectrometry due to its high sensitivity for electrophilic compounds like those containing halogens. nih.gov

Table 1: General Analytical Approaches for Halogenated Compounds

Technique Purpose Common Solvents/Conditions Reference
Gas Chromatography-Mass Spectrometry (GC-MS) Separation, Identification, Quantification Varies by analyte; ECNI mode for high sensitivity. nih.gov
Accelerated Solvent Extraction (ASE) Sample Extraction Hexane and Dichloromethane (B109758) (DCM) mixtures. nih.gov
Liquid-Liquid Extraction (LLE) Sample Cleanup Hexane and Sulfuric Acid. nih.gov

Chromatography is fundamental to the isolation and purification of N,N-diethylbenzamide derivatives. In synthetic chemistry, flash column chromatography is a standard method for purifying these compounds after a reaction. nih.gov For instance, following the synthesis of N,N-diethylbenzamides via a Mitsunobu reaction, the crude product can be purified using a silica (B1680970) gel column with an ethyl acetate/hexanes mobile phase to yield the pure benzamide (B126). nih.govorgsyn.org

High-performance liquid chromatography (HPLC) is another powerful technique used for the separation of complex mixtures containing halogenated benzamides. A reverse-phase HPLC method has been described for the analysis of a related compound, 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide, using a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com Such methods are often scalable for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com While gas chromatography is widely used for analyzing halogenated compounds, no specific electrophoretic methods have been detailed in the literature for this compound. nih.gov

Table 2: Chromatographic Conditions for Benzamide Derivatives

Chromatographic Method Application Stationary Phase Mobile Phase Reference
Flash Column Chromatography Post-synthesis Purification Silica Gel Ethyl Acetate / Hexanes (2:1) nih.gov
Thin-Layer Chromatography (TLC) Reaction Monitoring Silica Gel 60 F254 Hexane / Ethyl Acetate (8:2) orgsyn.org

Potential for Environmental and Agrochemical Research

Halogenated compounds are a cornerstone of the modern agrochemical industry, with a high percentage of recently launched pesticides containing halogen atoms to modulate their biological activity and stability. researchgate.netresearchgate.net The stability of these molecules can also lead to them being persistent in the environment, necessitating research into their biodegradation pathways. nih.govnih.gov

Currently, there is no scientific literature available that documents the investigation or use of this compound or its direct derivatives as fuel additives. Research into fuel additives often focuses on different classes of compounds, such as long-chain amines, amides derived from fatty acids, and quaternary ammonium (B1175870) salts, which are designed to improve fuel economy, act as detergents, or reduce friction. google.comepo.orggoogle.com

Patent Landscape and Commercial Research Implications

Analysis of Patent Filings and Intellectual Property Related to N,N-Diethyl 4-bromo-2-chlorobenzamide (B1343082) and its Derivatives

An analysis of the patent landscape reveals that substituted benzamides are a significant area of research and development, with intellectual property claims spanning the pharmaceutical and agrochemical sectors. While patents specifically claiming N,N-Diethyl 4-bromo-2-chlorobenzamide are not prominent, numerous patents protect broader families of substituted benzamides that could potentially encompass this molecule or its close derivatives.

Key patent trends indicate a focus on two primary areas:

Pharmaceutical Applications: A significant number of patents revolve around the use of substituted benzamides as therapeutic agents. These compounds are frequently investigated for their effects on the central nervous system. For instance, research has highlighted the clinical potential of substituted benzamides in treating conditions like dysthymia and the negative symptoms of schizophrenia. nih.govresearchgate.net The mechanism of action often involves the modulation of dopamine (B1211576) receptors. nih.govsoton.ac.ukagosr.com The patent literature for related compounds suggests that modifications to the benzamide (B126) structure, including halogenation, are strategies employed to fine-tune the pharmacological profile of these molecules.

Agrochemical Applications: Another major area of patent activity for substituted benzamides is in the field of agriculture, particularly as herbicides. google.com Patents in this domain often describe novel benzamide compounds with specific substitution patterns that exhibit effective weed control with selectivity for certain crops. google.com The presence of halogen atoms on the aromatic ring is a common feature in these patented herbicides, suggesting their importance for biological activity.

The following data table provides a summary of representative patents for substituted benzamides, illustrating the scope of innovation in this chemical class.

Patent / PublicationAssignee/ApplicantTitleKey Application AreaRelevant Substituted Benzamides Mentioned
US3534098ARohm and Haas Co.3,5-disubstituted benzamidesHerbicidesN-(1,1-dimethylpropynyl)-3-chloro-5-methylbenzamide, N-(1,1-dimethylpropynyl)-3-bromo-5-methylbenzamide
Molecular Psychiatry, 2002Not ApplicableThe substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophreniaPharmaceuticals (Antipsychotic, Antidepressant)Amisulpride (B195569), Sulpiride
Encephale, 1975Not ApplicableA new substituted benzamide with neuroleptic effects: lin 14 18 or sultopridePharmaceuticals (Neuroleptic)Sultopride
US Patent App. 20140377385Not specifiedPEST CONTROL COMPOSITIONS AND METHODSAgrochemicals (Pesticides)General benzamide fungicides

Identification of Key Research and Development Areas in the Commercial Sector

Based on the patent landscape, the commercial sector's research and development efforts concerning substituted benzamides, including those structurally similar to this compound, are concentrated on:

Novel Drug Discovery: Pharmaceutical companies are actively exploring substituted benzamides for their potential to treat a range of disorders. The primary focus appears to be on neuroleptic and antipsychotic applications, with a particular interest in compounds that exhibit selective antagonism of dopamine D2 and D3 receptors. nih.govresearchgate.netagosr.com The development of amisulpride for dysthymia is a notable commercial success in this area. nih.govresearchgate.net Research into halogenated benzamide derivatives as potential radioligands for imaging dopamine receptors further underscores the commercial interest in this class of compounds for diagnostic purposes. nih.gov

Advanced Agrochemicals: In the agricultural sector, companies are investing in the development of new benzamide-based herbicides. The research is driven by the need for more effective and selective weed control solutions. The modification of the benzamide structure, including the introduction of different halogen patterns, is a key strategy to discover new active ingredients with improved performance and environmental profiles. google.com The patent for 3,5-disubstituted benzamides highlights the long-standing commercial interest in this area. google.com

Chemical Synthesis and Manufacturing: There is an ongoing commercial interest in developing efficient and scalable synthetic routes for substituted benzamides. The commercial availability of various halogenated benzamide precursors from chemical suppliers indicates a demand for these compounds as building blocks in both research and industrial applications. sigmaaldrich.com

Opportunities for Collaborative Research between Academic Institutions and Industry

The diverse applications of substituted benzamides create fertile ground for collaborative research between academic institutions and industry. Potential areas for such partnerships include:

Elucidation of Mechanisms of Action: While the general modes of action for many substituted benzamides are known, particularly in the pharmaceutical field, there are opportunities for academic researchers to collaborate with industry to conduct in-depth mechanistic studies. Understanding the precise molecular interactions of compounds like this compound with their biological targets could lead to the design of more potent and selective molecules.

High-Throughput Screening and Lead Optimization: Academic labs often possess the expertise and infrastructure for high-throughput screening of compound libraries. Industry partners can provide diverse libraries of substituted benzamides, including novel derivatives of this compound, for screening against various biological targets. This collaboration can accelerate the identification of new lead compounds for drug discovery or agrochemical development.

Development of Novel Synthetic Methodologies: There is a continuous need for innovative and efficient synthetic methods to produce complex molecules. Collaborative projects between academic chemists and industrial process development teams could focus on creating novel synthetic routes to halogenated benzamides that are more cost-effective, environmentally friendly, and scalable. Research into the structural systematics of halogenated benzamides highlights the synthetic challenges and the potential for new discoveries in this area. dcu.ie

Translational Research: Bridging the gap between basic research and clinical or commercial application is a critical challenge. Academic-industry partnerships can facilitate the translation of promising preclinical findings on substituted benzamides into clinical trials or field trials for agricultural products. This can involve joint efforts in formulation development, and preclinical testing.

Q & A

Q. What are the optimal synthetic routes for N,N-Diethyl 4-bromo-2-chlorobenzamide, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:
  • Step 1 : Bromination and chlorination of benzamide precursors using regioselective electrophilic aromatic substitution.
  • Step 2 : Diethylation of the amide nitrogen via nucleophilic substitution with diethylamine under anhydrous conditions (e.g., THF, 0–5°C).
  • Optimization : Use catalysts like DMAP (4-dimethylaminopyridine) to enhance reaction efficiency. Monitor reaction progress via TLC or HPLC. Yields >75% are achievable with strict control of moisture and stoichiometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., bromo and chloro groups at C4 and C2, respectively). Diethyl groups appear as quartets (δ ~1.2–1.4 ppm for CH3_3) and triplets (δ ~3.3–3.5 ppm for CH2_2) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 304.02) .
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound for material science applications?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps using Gaussian or ORCA software. The bromo and chloro groups lower electron density, making the compound suitable as an electron-deficient scaffold in organic semiconductors .
  • Solvent Effects : Include PCM (Polarizable Continuum Model) to simulate interactions in polar solvents like DMSO. Compare computed vs. experimental UV-Vis spectra for validation .

Q. What strategies resolve contradictions between experimental and computational NMR chemical shifts?

  • Methodological Answer :
  • Step 1 : Re-examine solvent effects (e.g., CDCl3_3 vs. DMSO-d6_6) and tautomeric equilibria.
  • Step 2 : Use GIAO (Gauge-Including Atomic Orbitals) in DFT to improve shift predictions. Discrepancies >0.5 ppm may indicate conformational flexibility or impurities .
  • Case Study : For diethyl groups, ensure proper rotor optimization in NMR simulations to match experimental splitting patterns .

Q. How to design structure-activity relationship (SAR) studies for this compound in drug discovery?

  • Methodological Answer :
  • Analog Synthesis : Replace bromo/chloro groups with fluorine or iodine to assess steric/electronic effects on target binding.
  • Biological Assays : Test inhibition of kinases (e.g., EGFR) using fluorescence polarization. Correlate IC50_{50} values with computed electrostatic potential maps .
  • Metabolic Stability : Use microsomal assays (e.g., human liver microsomes) to evaluate the impact of diethyl groups on CYP450-mediated degradation .

Q. What experimental protocols validate the compound’s potential in organic electronics?

  • Methodological Answer :
  • Thin-Film Fabrication : Spin-coat the compound onto ITO substrates. Characterize charge mobility via FET (Field-Effect Transistor) measurements.
  • Photophysical Analysis : Time-resolved PL (Photoluminescence) quantifies exciton diffusion lengths. Compare with DFT-predicted band gaps .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across studies?

  • Methodological Answer :
  • Standardization : Use the shake-flask method with HPLC quantification. Control temperature (±0.1°C) and solvent purity (HPLC-grade).
  • Confounding Factors : Residual solvents (e.g., ethyl acetate) from synthesis can artificially elevate solubility. Purify via recrystallization (ethanol/water) before testing .

Tools and Software

Q. Which crystallography software is recommended for refining the compound’s crystal structure?

  • Methodological Answer : Use SHELXL for small-molecule refinement. For twinned crystals, employ SHELXD for structure solution. Validate with Rint_{int} < 5% and CC > 90% .

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Reactant of Route 1
Reactant of Route 1
N,N-Diethyl 4-bromo-2-chlorobenzamide
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.